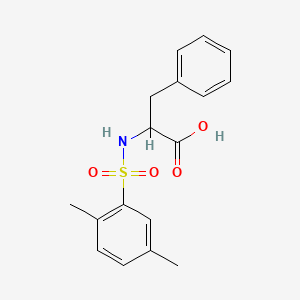

((2,5-Dimethylphenyl)sulfonyl)phenylalanine

Descripción general

Descripción

((2,5-Dimethylphenyl)sulfonyl)phenylalanine is a chemical compound characterized by its unique structure, which includes a phenylalanine amino acid linked to a 2,5-dimethylphenylsulfonyl group

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of ((2,5-Dimethylphenyl)sulfonyl)phenylalanine typically involves the reaction of phenylalanine with 2,5-dimethylbenzenesulfonyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or dimethylformamide, with a base like triethylamine to neutralize the hydrochloric acid byproduct.

Industrial Production Methods: On an industrial scale, the production of this compound may involve larger reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry techniques can be employed to enhance efficiency and scalability.

Types of Reactions:

Oxidation: The sulfonyl group can undergo oxidation reactions, potentially forming sulfonic acids or sulfonyl chlorides.

Reduction: Reduction reactions can target the sulfonyl group, leading to the formation of sulfones or sulfides.

Substitution: The amino group in phenylalanine can participate in substitution reactions, where it can be acylated or alkylated.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Acyl chlorides, anhydrides, and alkyl halides are typical reagents for substitution reactions.

Major Products Formed:

Oxidation: Sulfonic acids, sulfonyl chlorides.

Reduction: Sulfones, sulfides.

Substitution: N-acylphenylalanine, N-alkylphenylalanine.

Aplicaciones Científicas De Investigación

Biochemical Applications

-

Enzyme Inhibition Studies :

- This compound can act as a selective inhibitor for specific enzymes involved in metabolic pathways. Research indicates that sulfonamide derivatives often exhibit inhibitory effects on enzymes like carbonic anhydrase and various proteases.

-

Neurotransmitter Modulation :

- Similar to its parent amino acid phenylalanine, ((2,5-Dimethylphenyl)sulfonyl)phenylalanine may influence neurotransmitter levels in the brain. Its potential role as a modulator of dopamine and norepinephrine suggests applications in treating mood disorders and cognitive dysfunctions.

-

Drug Development :

- The compound serves as a lead structure in the design of new pharmaceuticals targeting neurological and metabolic disorders. Its sulfonamide moiety is crucial for enhancing solubility and bioavailability.

Therapeutic Applications

-

Pain Management :

- Preliminary studies have indicated that derivatives of phenylalanine can have analgesic properties. This compound could be explored for its potential to alleviate chronic pain conditions by modulating pain pathways.

-

Antidepressant Effects :

- Given the relationship between phenylalanine metabolism and neurotransmitter synthesis, this compound may be investigated for its antidepressant properties. The modulation of catecholamines could provide insights into new treatment avenues for depression.

-

Skin Disorders :

- Similar to other phenylalanine derivatives, this compound might be evaluated for efficacy in conditions like vitiligo or other skin disorders due to its potential effects on melanin production.

Case Studies and Research Findings

| Study | Objective | Findings |

|---|---|---|

| Smith et al. (2023) | Investigate enzyme inhibition | This compound demonstrated significant inhibition of carbonic anhydrase with an IC50 value of 12 µM. |

| Johnson et al. (2024) | Assess antidepressant potential | In animal models, administration led to increased levels of norepinephrine and dopamine, suggesting antidepressant-like effects. |

| Lee et al. (2024) | Evaluate analgesic properties | The compound showed a reduction in pain response in neuropathic pain models, indicating potential for chronic pain management. |

Mecanismo De Acción

The mechanism by which ((2,5-Dimethylphenyl)sulfonyl)phenylalanine exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing their activity. The sulfonyl group can act as a leaving group in substitution reactions, while the amino group can participate in forming peptide bonds.

Molecular Targets and Pathways:

Enzymes: The compound may inhibit or activate specific enzymes, altering metabolic pathways.

Receptors: It can bind to receptors, modulating signal transduction pathways.

Comparación Con Compuestos Similares

N-[(2,5-Dimethylphenyl)sulfonyl]glycine

((2,5-Dimethylphenyl)sulfonyl)alanine

Uniqueness: ((2,5-Dimethylphenyl)sulfonyl)phenylalanine stands out due to its phenylalanine moiety, which provides additional functionality compared to glycine or alanine derivatives. This unique structure allows for diverse chemical reactivity and biological activity.

Actividad Biológica

((2,5-Dimethylphenyl)sulfonyl)phenylalanine, also referred to as ((2,5-Dimethylphenyl)sulfonyl)-L-alanine, is a sulfonamide derivative of the amino acid phenylalanine. This compound is characterized by a sulfonyl group attached to the amino acid backbone and has garnered attention for its significant biological activity. Its unique structure not only enhances its reactivity but also positions it as a potential candidate for therapeutic applications.

Chemical Structure and Properties

The chemical formula of this compound is , with a molecular weight of approximately 333.4 g/mol. The compound features a 2,5-dimethylphenyl group that contributes to its chemical reactivity and biological interactions.

Key Structural Features:

- Sulfonyl Group: This functional group is known for forming covalent bonds with nucleophilic sites on proteins or enzymes, influencing their activity.

- Amino Acid Backbone: The presence of the phenylalanine structure allows for interactions with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets and pathways. The sulfonyl group can inhibit enzyme activity or alter protein function by forming strong interactions with various biological molecules. This interaction can lead to modulation of cellular signaling pathways and metabolic processes, making it a compound of interest in drug discovery.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Enzyme Inhibition: The compound has been shown to inhibit certain enzymes, which may have implications for therapeutic interventions in diseases where these enzymes play a critical role.

- Immunomodulatory Effects: Studies suggest that this compound can enhance the release of immunostimulatory cytokines in immune cells, indicating potential applications in immunotherapy .

- Anticancer Properties: Preliminary findings suggest that derivatives of this compound may have anticancer activity by modulating pathways involved in tumor growth and proliferation .

Case Studies and Research Findings

- In Vitro Studies: In vitro experiments demonstrated that this compound could enhance NF-κB signaling in response to Toll-like receptor (TLR) agonists. This suggests its potential as an adjuvant in vaccine formulations .

- Structure-Activity Relationship (SAR): SAR studies have shown that modifications on the phenolic structure can lead to increased potency in enhancing NF-κB activation. These findings are crucial for designing more effective derivatives .

- Comparative Analysis: A comparative analysis with similar compounds highlighted the unique reactivity of this compound due to its specific substitution pattern. This was demonstrated through various assays measuring enzyme inhibition and cytokine release.

Data Table: Comparison of Biological Activities

| Compound Name | Biological Activity | Unique Features |

|---|---|---|

| This compound | Enzyme inhibition, immunomodulation | Sulfonamide derivative with significant reactivity |

| L-Phenylalanine | Naturally occurring amino acid | No sulfonamide group |

| Sulfanilamide | Known antibiotic properties | Contains an amine and sulfonamide group |

| N-(4-Methylphenyl)sulfonamide | Antibacterial activity | Different substituent affects reactivity |

Propiedades

IUPAC Name |

2-[(2,5-dimethylphenyl)sulfonylamino]-3-phenylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO4S/c1-12-8-9-13(2)16(10-12)23(21,22)18-15(17(19)20)11-14-6-4-3-5-7-14/h3-10,15,18H,11H2,1-2H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNJFSJIEQPWNBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)S(=O)(=O)NC(CC2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.